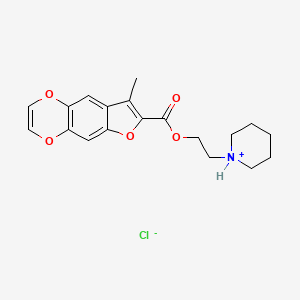
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furobenzodioxin Core: This can be achieved through cyclization reactions involving appropriate dihydroxybenzene and furan derivatives under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Esterification with Piperidinoethyl Group: The carboxylic acid group is then esterified with 2-piperidinoethanol in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid.
Formation of the Hydrochloride Salt: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinoethyl moieties, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
相似化合物的比较
Similar Compounds
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid derivatives: Compounds with similar core structures but different functional groups.
Piperidinoethyl esters: Compounds with similar ester moieties but different core structures.
Hydrochloride salts of organic esters: Compounds with similar salt forms but different ester and core structures.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, 8-methyl-, 2-piperidinoethyl ester, hydrochloride is unique due to its combination of a furobenzodioxin core, a carboxylic acid group, and a piperidinoethyl ester moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
35685-97-3 |
|---|---|
分子式 |
C19H22ClNO5 |
分子量 |
379.8 g/mol |
IUPAC 名称 |
2-piperidin-1-ium-1-ylethyl 8-methylfuro[2,3-g][1,4]benzodioxine-7-carboxylate;chloride |
InChI |
InChI=1S/C19H21NO5.ClH/c1-13-14-11-16-17(23-10-9-22-16)12-15(14)25-18(13)19(21)24-8-7-20-5-3-2-4-6-20;/h9-12H,2-8H2,1H3;1H |
InChI 键 |
PEADGMIQEUCUMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)OCC[NH+]4CCCCC4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


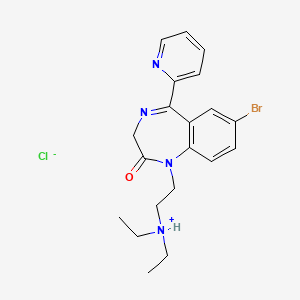

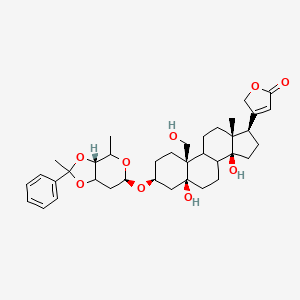
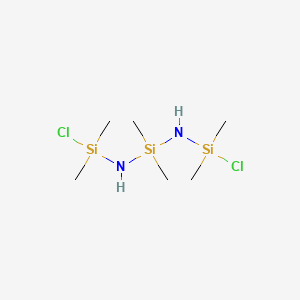
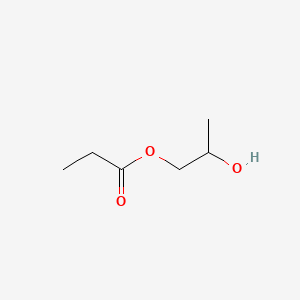
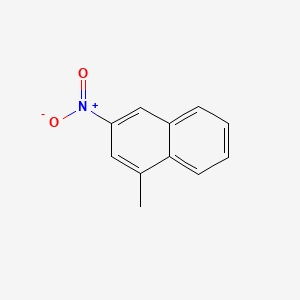

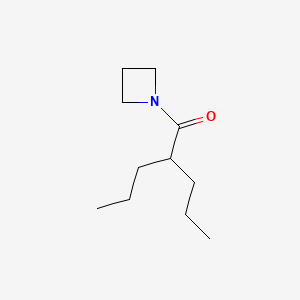
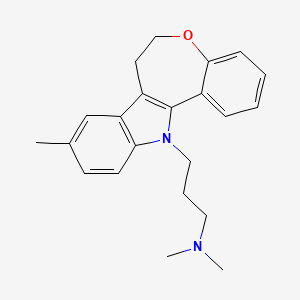

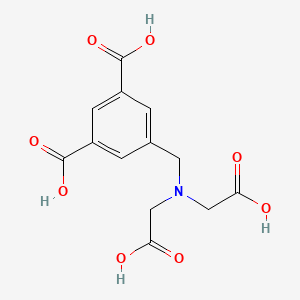


![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
